molecular formula C21H20BrO2P B1630933 (2-Carboxyethyl)triphenylphosphonium bromide CAS No. 51114-94-4

(2-Carboxyethyl)triphenylphosphonium bromide

Cat. No. B1630933
CAS RN: 51114-94-4
M. Wt: 415.3 g/mol
InChI Key: BVKRDNIULHRLCO-UHFFFAOYSA-N
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Description

“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of “(2-Carboxyethyl)triphenylphosphonium bromide” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .


Molecular Structure Analysis

The molecular structure of “(2-Carboxyethyl)triphenylphosphonium bromide” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .


Chemical Reactions Analysis

“(2-Carboxyethyl)triphenylphosphonium bromide” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .


Physical And Chemical Properties Analysis

“(2-Carboxyethyl)triphenylphosphonium bromide” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .

Scientific Research Applications

C-C Bond Formation (Olefination)

(2-Carboxyethyl)triphenylphosphonium bromide: serves as a valuable reagent for C-C bond formation reactions. Specifically, it is employed in olefination reactions, where it facilitates the coupling of carbonyl compounds (such as aldehydes or ketones) with phosphonium ylides. The Wittig reaction, a classic example of olefination, converts carbonyl compounds into alkenes using phosphonium ylides. Researchers utilize this reaction to synthesize complex organic molecules and natural products .

Carbon Dioxide Fixation Catalyst

This phosphonium salt also finds application as a catalyst in carbon dioxide (CO2) fixation reactions. CO2 fixation is crucial for sustainable chemistry and environmental remediation. By promoting the conversion of CO2 into valuable organic compounds, (2-Carboxyethyl)triphenylphosphonium bromide contributes to efforts aimed at reducing greenhouse gas emissions and utilizing CO2 as a feedstock .

Cell Culture and Transfection

Researchers working in cell biology and molecular biology employ (2-Carboxyethyl)triphenylphosphonium bromide in cell culture experiments. It enhances transfection efficiency by facilitating the delivery of nucleic acids (such as plasmid DNA or siRNA) into cells. The compound’s positive charge helps overcome cellular barriers, allowing efficient gene expression studies and functional assays .

Flow Cytometry Applications

Flow cytometry, a powerful technique for analyzing and sorting cells, benefits from the use of (2-Carboxyethyl)triphenylphosphonium bromide. Researchers label cells with fluorescent probes containing this compound, enabling precise detection and quantification of specific cell populations. Its stability and compatibility with various fluorophores make it a valuable tool in immunophenotyping, apoptosis studies, and cell cycle analysis .

Cancer Research

In cancer research, (2-Carboxyethyl)triphenylphosphonium bromide plays a role in developing targeted therapies. By conjugating it with anticancer drugs or imaging agents, scientists create multifunctional compounds. These conjugates selectively accumulate in tumor cells due to their positive charge and mitochondrial targeting properties. Consequently, they enhance drug delivery, imaging, and photodynamic therapy for cancer treatment .

Chromatography Applications

The compound’s lipophilic nature and positive charge make it suitable for use in liquid chromatography. Scientists utilize it as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). By forming ion pairs with analytes, it improves retention and separation, especially for polar or charged compounds. This application aids in pharmaceutical analysis, environmental monitoring, and metabolomics studies .

Safety And Hazards

“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is a growing interest in mitochondria-specific drug delivery, and “(2-Carboxyethyl)triphenylphosphonium bromide” has been a key player in this field . Future research may focus on optimizing the use of this compound for targeted drug delivery.

properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P.BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKRDNIULHRLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carboxyethyl)triphenylphosphonium bromide

CAS RN

51114-94-4
Record name Phosphonium, (2-carboxyethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51114-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 51114-94-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Reflux a solution of triphenylphosphine (91.3 g, 348 mmol, 1.05 equivalents) and 3-bromopropionic acid (50.7 g, 331 mmol) in acetonitrile (250 ml) for three hours, allow to sit at room temperature overnight. Add ether (400 ml) and cool in the freezer for two hours. Filter solids, rinse with ether, and dry solids under high vacuum to obtain the title compound (94.1 g, 68%). NMR (400 MHz, CDCl3): δ 3.15 (m, 2H), 3.73 (m, 2H), 7.69-7.83 (m, 15H).
Quantity
91.3 g
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50.7 g
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250 mL
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400 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 90 g. of triphenylphosphine and 50 g. of 3-bromopropionic acid in 550 ml. of acetonitrile was refluxed for two days. The reaction mixture was then distilled under reduced pressure to remove acetonitrile, and the residue was stirred well together with diethyl ether, and then the upper ethereal layer remoVed by decantation. The operation was repeated twice to form the crystalline product, which was recrystallised from acetonitriles, yield of the title compound: 115 g, m.p. 195°-198° C. Infra-red (hereinafter abbreviated to IR) absorption spectrum (potassium bromide tablet) 2880, 1740, 1434, 1382, 1322, 1230, 1105, 745, 690, 520 and 505 cm-1.
Quantity
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Synthesis routes and methods III

Procedure details

A mixture of 3-bromopropionic acid (50 g.), triphenylphosphine (85.8 g.) and acetonitrile (250 ml.) is heated under reflux for 23 hrs. and then 166 ml. of acetonitrile is removed by distillation. After cooling the remaining solution to room temperature, benzene (250 ml.) is added and the mixture is allowed to stand for 16 hrs. The solid which separates is removed by filtration to give 120.5 g. of the title compound, m.p. 197°-200°; infrared absorptions at 2900, 2610, 2540, 1745, 1620, 1585, 1485, 1435, 1385, 1325, 1230, 1110, 750, 725 and 690 cm-1 ; NMR peaks at 2.7-3.3 (broad), 3.5-4.2 (broad) and 7.6-7.9 (multiplet) δ.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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